molecular formula C7H7BrS B6157452 2-bromo-4H,5H,6H-cyclopenta[b]thiophene CAS No. 1482654-01-2

2-bromo-4H,5H,6H-cyclopenta[b]thiophene

Cat. No. B6157452
CAS RN: 1482654-01-2
M. Wt: 203.1
InChI Key:
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Description

2-bromo-4H,5H,6H-cyclopenta[b]thiophene (2-BrCPT) is a heterocyclic molecule composed of a thiophene ring with a bromine atom attached to the 2-position. It is a promising compound for scientific research due to its unique properties. 2-BrCPT is a versatile building block for a variety of organic compounds, and its properties make it suitable for applications in organic electronics, materials science, and drug discovery.

Scientific Research Applications

2-bromo-4H,5H,6H-cyclopenta[b]thiophene has many applications in scientific research. It has been used as a building block for organic compounds, such as polymers and dyes, that can be used in organic electronics and materials science. This compound has also been used in drug discovery, as it can be used to synthesize biologically active molecules that can be used to modulate biological pathways.

Mechanism of Action

The mechanism of action for 2-bromo-4H,5H,6H-cyclopenta[b]thiophene is dependent on its application. For applications in organic electronics and materials science, this compound acts as a building block for polymers and dyes that can be used to create organic electronic devices. For applications in drug discovery, this compound acts as a starting point for the synthesis of biologically active molecules that can modulate biological pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on its application. For applications in organic electronics and materials science, this compound does not have any direct biochemical or physiological effects. For applications in drug discovery, this compound has the potential to modulate biological pathways, but the specific effects will depend on the molecule synthesized from this compound.

Advantages and Limitations for Lab Experiments

2-bromo-4H,5H,6H-cyclopenta[b]thiophene has several advantages and limitations for lab experiments. The advantages include its low cost, its high yield, and its versatility. The limitations include its potential toxicity, its potential reactivity with other compounds, and its potential to form byproducts.

Future Directions

There are many potential future directions for 2-bromo-4H,5H,6H-cyclopenta[b]thiophene. For applications in organic electronics and materials science, this compound could be used to develop more efficient and cost-effective organic electronic devices. For applications in drug discovery, this compound could be used to synthesize more potent and selective molecules for modulating biological pathways. Additionally, this compound could be used to develop new methods for synthesizing organic compounds.

Synthesis Methods

2-bromo-4H,5H,6H-cyclopenta[b]thiophene can be synthesized through a variety of methods, including the Suzuki-Miyaura reaction and the Stille coupling reaction. The Suzuki-Miyaura reaction involves the coupling of a brominated thiophene derivative with a palladium catalyst and a base. The Stille coupling reaction involves the coupling of a brominated thiophene derivative with a palladium catalyst, a base, and a stannane reagent. Both methods are efficient and cost-effective, and they provide a high yield of this compound.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-bromo-4H,5H,6H-cyclopenta[b]thiophene involves the bromination of 2,4,5,6-tetrachlorocyclopenta[b]thiophene followed by dechlorination using zinc powder and acetic acid.", "Starting Materials": [ "2,4,5,6-tetrachlorocyclopenta[b]thiophene", "Bromine", "Zinc powder", "Acetic acid" ], "Reaction": [ "Step 1: Dissolve 2,4,5,6-tetrachlorocyclopenta[b]thiophene in a solvent such as dichloromethane.", "Step 2: Add bromine dropwise to the solution while stirring at room temperature.", "Step 3: Allow the reaction to proceed for several hours until the desired product, 2-bromo-4H,5H,6H-cyclopenta[b]thiophene, is formed.", "Step 4: Filter the product and wash it with a solvent such as ethanol.", "Step 5: To dechlorinate the product, dissolve it in acetic acid and add zinc powder.", "Step 6: Heat the mixture to reflux for several hours until the product is fully dechlorinated.", "Step 7: Filter the product and wash it with a solvent such as water.", "Step 8: Recrystallize the product from a suitable solvent such as ethanol to obtain pure 2-bromo-4H,5H,6H-cyclopenta[b]thiophene." ] }

CAS RN

1482654-01-2

Molecular Formula

C7H7BrS

Molecular Weight

203.1

Purity

95

Origin of Product

United States

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